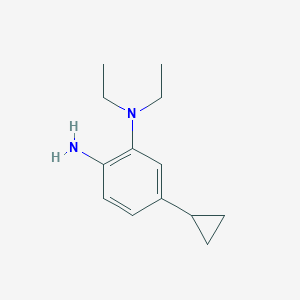
5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine: is an organic compound characterized by the presence of a cyclopropyl group and two ethyl groups attached to a benzene ring with two amine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine typically involves the reaction of cyclopropylamine with N1,N1-diethylbenzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions: 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts and are performed under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-substituted benzene derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
Chemistry: In chemistry, 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology: The compound may be studied for its biological activity, including its potential as a ligand for binding to specific proteins or enzymes. Research in this area can lead to the discovery of new drugs or therapeutic agents.
Medicine: In medicine, this compound may be investigated for its pharmacological properties. Studies may focus on its potential as an active ingredient in pharmaceuticals, particularly for the treatment of diseases or conditions that involve specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality in various industrial applications.
作用機序
The mechanism of action of 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to specific biological or chemical effects. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application of the compound.
類似化合物との比較
N1,N1-Dimethylbenzene-1,2-diamine: This compound is structurally similar but lacks the cyclopropyl group and has methyl groups instead of ethyl groups.
N1-Cyclopropylbenzene-1,2-diamine: Similar in structure but does not have the diethyl substitution.
N,N-Diethyl-p-phenylenediamine: This compound has a similar diethyl substitution but differs in the position of the amine groups on the benzene ring.
Uniqueness: 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine is unique due to the presence of both cyclopropyl and diethyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
4-cyclopropyl-2-N,2-N-diethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-3-15(4-2)13-9-11(10-5-6-10)7-8-12(13)14/h7-10H,3-6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHDIHNNTUSNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














